molecular formula C15H16O2 B4996870 methyl 7-phenyltricyclo[4.1.0.0~2,7~]heptane-1-carboxylate

methyl 7-phenyltricyclo[4.1.0.0~2,7~]heptane-1-carboxylate

Cat. No.: B4996870
M. Wt: 228.29 g/mol
InChI Key: UFFJPNHYMWRIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-phenyltricyclo[4.1.0.0~2,7~]heptane-1-carboxylate is a useful research compound. Its molecular formula is C15H16O2 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 228.115029749 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrophile-Initiated Reactions

  • Electrophile-Initiated Lactonization : Methyl 7-phenyltricyclo[4.1.0.02,7]heptane-1-carboxylate undergoes electrophile-initiated lactonization. This process involves cleavage of the central C-C bond in the bicyclobutane fragment and heterocyclization to form substituted bicyclo[3.1.1]heptane-6,7-carbolactones (V. V. Razin & R. N. Zolotarev, 2003).

Stereoselectivity in Halomethoxylation

  • Stereoselectivity of Halomethoxylation : The compound shows different stereoselectivity in halomethoxylation reactions, which varies based on the halogen nature. This includes conjugate chlorination and bromination with pronounced anti-stereoselectivity and syn-stereoselective iodomethoxylation (V. V. Razin et al., 2007).

Hydrogenolysis Applications

  • Hydrogenolysis : The compound is involved in hydrogenolysis over Raney nickel, leading to the formation of anti-7-phenylbicyclo[3.1.1]heptane-exo-6-carboxylic acid, which is a precursor for synthesizing ketones with tricyclo[4.4.0.02,7]decane and tricyclo[5.4.0.02,8]undecane skeletons (R. N. Zolotarev & V. V. Razin, 2007).

Aza-Diels-Alder Reactions

  • Asymmetric Synthesis in Aqueous Solution : The compound plays a role in asymmetric synthesis through Aza-Diels-Alder reactions in aqueous solutions, particularly in the formation of derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates (H. Waldmann & M. Braun, 1991).

Synthesis of Bicyclo[3.1.1]heptanes

  • Synthesis of Diastereoisomers : Methyl 7-phenyltricyclo[4.1.0.02,7]heptane-1-carboxylate is used in synthesizing all diastereoisomers of 7-methyl- and 7-phenylbicyclo[3.1.1]hept-6-yl phenyl sulfones. This process involves regio- and stereoselective cleavage of the central bicyclobutane C1-C7 bond (V. A. Vasin et al., 2008).

Microwave-Assisted Synthesis

  • Microwave-Assisted Synthesis : Utilized in the microwave-assisted synthesis of methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate. This process showcases unexpected stereoselective substitution reactions (S. Onogi, Shuhei Higashibayashi, H. Sakurai, 2012).

Bridged Fenestrane Synthesis

  • Synthesis of Bridged [3.3.3]Fenestrane : The compound is involved in the reaction leading to the formation of 6-methyltetracyclo[4.2.0.01,7.05,7]octane, a bridged [3.3.3]fenestrane, indicating its utility in the synthesis of complex molecular structures (F. Alber & G. Szeimies, 1994).

Asymmetric Catalysis

  • Asymmetric Cyclopropanation Catalysis : The compound has been used in the synthesis of a dirhodium(II) complex, which acts as an efficient catalyst for the asymmetric cyclopropanation of olefins (Sophie K. Bertilsson & P. Andersson, 2000).

X-ray Diffraction Analysis

  • Structural Analysis via XRD : Employed in the synthesis of diastereomers whose structures were analyzed using X-ray diffraction, providing insights into molecular geometries and interactions (V. V. Razin et al., 2007).

Nuclear Magnetic Resonance Studies

  • NMR Spectroscopy : It has been used in studies involving nuclear magnetic resonance (NMR) spectroscopy, offering valuable information about chemical shifts and coupling constants in related molecular structures (Y. Gaoni, 1968).

Nitrochlorination Reactions

  • Nitrochlorination : Methyl 7-phenyltricyclo[4.1.0.02,7]heptane-1-carboxylate undergoes nitrochlorination, indicating its reactivity and utility in synthesizing nitro compounds (V. Vasin et al., 2008).

Properties

IUPAC Name

methyl 7-phenyltricyclo[4.1.0.02,7]heptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-17-13(16)15-11-8-5-9-12(15)14(11,15)10-6-3-2-4-7-10/h2-4,6-7,11-12H,5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFJPNHYMWRIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12C3C1(C2CCC3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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